1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a thiazole ring fused with a pyrrole-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione typically involves the reaction of thiazole derivatives with pyrrole-2,5-dione precursors. One common method includes the cyclization of appropriate thiazole and pyrrole intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1,3-thiazole: A heterocyclic compound with a similar thiazole ring structure.
Pyrrole-2,5-dione: A compound with a similar pyrrole-2,5-dione structure.
Thiazolidine: A reduced form of thiazole with different chemical properties
Uniqueness: 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione is unique due to its combined thiazole and pyrrole-2,5-dione structures, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
16131-63-8 |
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Molecular Formula |
C7H4N2O2S |
Molecular Weight |
180.19 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C7H4N2O2S/c10-5-1-2-6(11)9(5)7-8-3-4-12-7/h1-4H |
InChI Key |
CZAWWXVEMAQIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=NC=CS2 |
Origin of Product |
United States |
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